molecular formula C28H33N7O2S B14886785 FLT3 inhibitor 34f

FLT3 inhibitor 34f

Cat. No.: B14886785
M. Wt: 531.7 g/mol
InChI Key: IOMVZMIXBDMKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3 inhibitor 34f is a compound known for its potent inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is often mutated in acute myeloid leukemia (AML), making it a critical target for therapeutic intervention. This compound has shown nanomolar inhibitory activity against recombinant FLT3-ITD, FLT3-D835Y, and FLT3-ITD-positive AML cell lines .

Preparation Methods

The synthesis of FLT3 inhibitor 34f involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

FLT3 inhibitor 34f undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C28H33N7O2S

Molecular Weight

531.7 g/mol

IUPAC Name

6-N-(4-aminocyclohexyl)-3-phenyl-8-N-(4-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-b]pyridazine-6,8-diamine

InChI

InChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33)

InChI Key

IOMVZMIXBDMKIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N

Origin of Product

United States

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